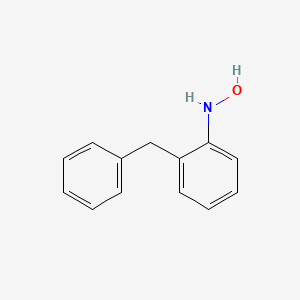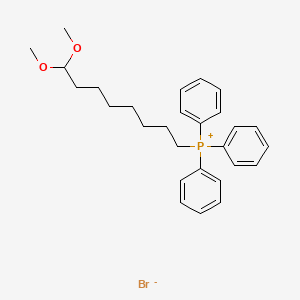
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: is an organophosphorus compound that features a phosphonium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general synthetic route can be summarized as follows:
Reaction of Triphenylphosphine with Alkyl Halide: Triphenylphosphine is reacted with 8,8-dimethoxyoctyl bromide in a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation can be reduced or oxidized under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are usually performed under controlled temperature and pH conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions. These reactions are often carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding hydroxide salt, while oxidation reactions can produce phosphine oxides.
科学研究应用
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: It can be used as a probe to study cellular processes involving phosphonium cations.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and surfactants.
作用机制
The mechanism by which (8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can interact with nucleophiles, electrophiles, and redox-active species, leading to a range of chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
相似化合物的比较
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: can be compared with other similar compounds, such as:
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a shorter alkyl chain and different reactivity compared to this compound
(4-Methoxybutyl)triphenylphosphonium bromide: This compound features a methoxy group on a shorter alkyl chain, leading to different chemical properties and applications.
(6,6-Dimethoxyhexyl)triphenylphosphonium bromide:
The uniqueness of This compound lies in its longer alkyl chain with two methoxy groups, which can influence its solubility, reactivity, and interactions with other molecules.
属性
CAS 编号 |
143573-38-0 |
|---|---|
分子式 |
C28H36BrO2P |
分子量 |
515.5 g/mol |
IUPAC 名称 |
8,8-dimethoxyoctyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H36O2P.BrH/c1-29-28(30-2)23-15-4-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22,28H,3-5,15-16,23-24H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ADAYMOLJPXTJSA-UHFFFAOYSA-M |
规范 SMILES |
COC(CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


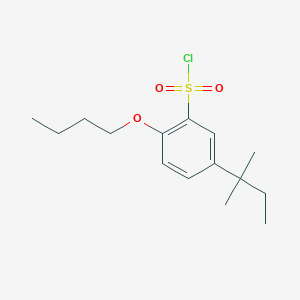
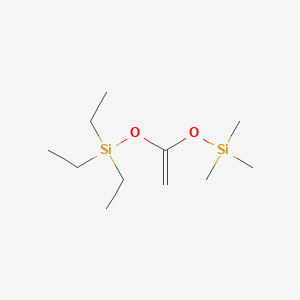
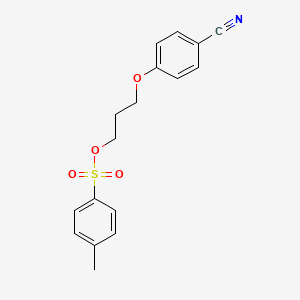
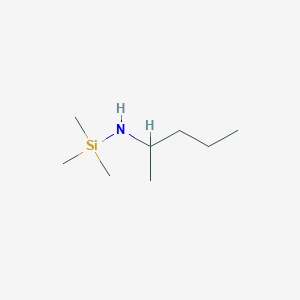
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
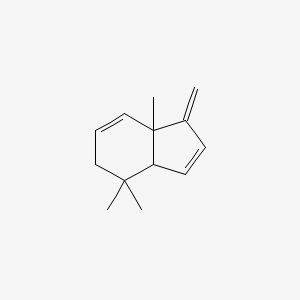
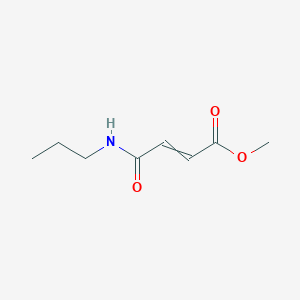
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
